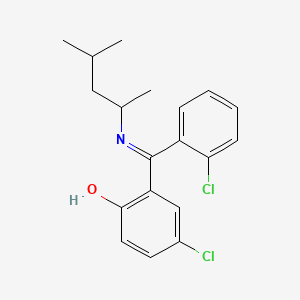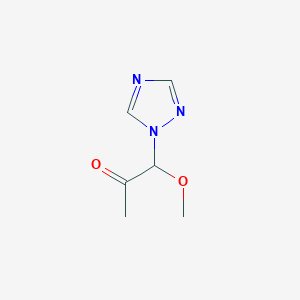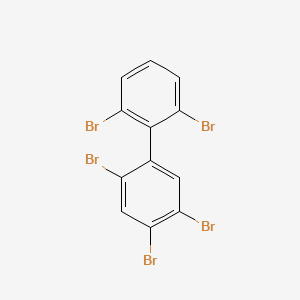
1,1'-Biphenyl, 2,2',4,5,6'-pentabromo-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-Biphenyl, 2,2’,4,5,6’-pentabromo- is a brominated biphenyl compound with the molecular formula C12H5Br5. It is known for its high bromine content, which imparts flame-retardant properties. This compound is used in various industrial applications, particularly in the production of flame retardants for plastics, textiles, and electronic devices .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,1’-Biphenyl, 2,2’,4,5,6’-pentabromo- can be synthesized through the bromination of biphenyl. The process involves the reaction of biphenyl with bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is typically carried out in a solvent like carbon tetrachloride or chloroform under controlled temperature and pressure conditions .
Industrial Production Methods: Industrial production of 1,1’-Biphenyl, 2,2’,4,5,6’-pentabromo- follows similar synthetic routes but on a larger scale. The process involves continuous bromination of biphenyl in large reactors, followed by purification steps to isolate the desired product. The final product is then dried and packaged for use in various applications .
Analyse Chemischer Reaktionen
Types of Reactions: 1,1’-Biphenyl, 2,2’,4,5,6’-pentabromo- undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced to form lower brominated biphenyls using reducing agents like sodium borohydride.
Oxidation Reactions: Oxidation of the compound can lead to the formation of biphenyl derivatives with different functional groups.
Common Reagents and Conditions:
Substitution: Nucleophiles such as hydroxide ions or amines in solvents like ethanol or water.
Reduction: Sodium borohydride in solvents like methanol or ethanol.
Oxidation: Oxidizing agents like potassium permanganate in acidic or basic conditions.
Major Products Formed:
Substitution: Biphenyl derivatives with different functional groups.
Reduction: Lower brominated biphenyls.
Oxidation: Biphenyl derivatives with oxidized functional groups.
Wissenschaftliche Forschungsanwendungen
1,1’-Biphenyl, 2,2’,4,5,6’-pentabromo- has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its effects on biological systems, particularly its potential toxicity and environmental impact.
Medicine: Investigated for its potential use in drug development and as a model compound for studying brominated biphenyls.
Industry: Widely used as a flame retardant in plastics, textiles, and electronic devices.
Wirkmechanismus
The mechanism of action of 1,1’-Biphenyl, 2,2’,4,5,6’-pentabromo- involves its interaction with molecular targets and pathways in biological systems. The compound can bind to proteins and enzymes, affecting their function and leading to various biological effects. It can also interact with cellular membranes, altering their properties and potentially causing toxicity .
Vergleich Mit ähnlichen Verbindungen
2,2’,4,5,5’-Pentabromobiphenyl: Another brominated biphenyl with similar flame-retardant properties.
Decabromodiphenyl Ether: A widely used flame retardant with a similar structure but different bromination pattern.
Hexabromobiphenyl: A brominated biphenyl with six bromine atoms, used in similar applications.
Uniqueness: 1,1’-Biphenyl, 2,2’,4,5,6’-pentabromo- is unique due to its specific bromination pattern, which imparts distinct chemical and physical properties. Its high bromine content makes it particularly effective as a flame retardant, and its specific structure allows for targeted applications in various industries .
Eigenschaften
CAS-Nummer |
80274-92-6 |
|---|---|
Molekularformel |
C12H5Br5 |
Molekulargewicht |
548.7 g/mol |
IUPAC-Name |
1,2,4-tribromo-5-(2,6-dibromophenyl)benzene |
InChI |
InChI=1S/C12H5Br5/c13-7-2-1-3-8(14)12(7)6-4-10(16)11(17)5-9(6)15/h1-5H |
InChI-Schlüssel |
KXIAEPPRBPRPKO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1)Br)C2=CC(=C(C=C2Br)Br)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 4-[4-(2,4-dichlorophenoxy)phenoxy]-3-oxopentanoate](/img/structure/B14431456.png)
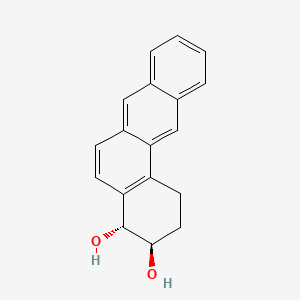
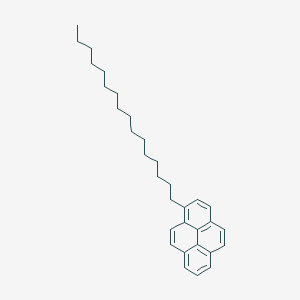
![1-[tert-Butyl(dimethyl)silyl]but-2-yn-1-one](/img/structure/B14431473.png)

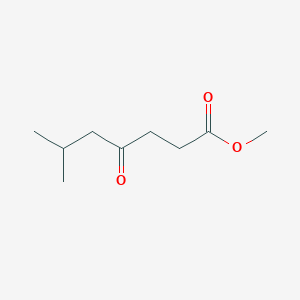
silane](/img/structure/B14431490.png)

![1-[(Trifluoromethyl)sulfanyl]heptane](/img/structure/B14431496.png)

